molecular formula C13H7Cl2N3O5 B2409248 N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide CAS No. 316151-99-2

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B2409248
CAS No.: 316151-99-2
M. Wt: 356.12
InChI Key: CKCQGPOQYMYXKL-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of dichlorophenyl and dinitrobenzamide groups

Scientific Research Applications

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways in disease models.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dinitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both dichlorophenyl and dinitrobenzamide groups, which confer distinct chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and exhibit potential bioactivity that may not be observed in similar compounds .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O5/c14-8-3-9(15)5-10(4-8)16-13(19)7-1-11(17(20)21)6-12(2-7)18(22)23/h1-6H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQGPOQYMYXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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